2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 2,4-dimethoxybenzoyl group linked to a modified amino acid chain (3-methyl-1-oxobutan-2-yl) and a 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin) moiety. Its structural complexity arises from the combination of aromatic, heterocyclic, and aliphatic components. The tetralin group is notable for its hydrophobic and planar structure, which may enhance binding to hydrophobic pockets in biological targets, while the dimethoxy groups on the benzamide could influence electronic properties and solubility .
Properties
CAS No. |
335034-66-7 |
|---|---|
Molecular Formula |
C24H30N2O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[3-methyl-1-oxo-1-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butan-2-yl]benzamide |
InChI |
InChI=1S/C24H30N2O4/c1-15(2)22(26-23(27)19-13-12-17(29-3)14-21(19)30-4)24(28)25-20-11-7-9-16-8-5-6-10-18(16)20/h5-6,8,10,12-15,20,22H,7,9,11H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
ZGMJGYQGBZWXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC2=CC=CC=C12)NC(=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide typically involves multi-step organic reactions
Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of Side Chain: The side chain can be introduced through a series of reactions involving the formation of an amide bond between the benzamide core and the side chain precursor, which includes the 1,2,3,4-tetrahydronaphthalene moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as proteins or nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogs reported in the literature:
Key Research Findings
Structural Influences on Activity
- Tetralin vs. Indenyl Moieties : Compounds with tetralin groups (e.g., target compound, ) exhibit stronger hydrophobic interactions compared to dihydroindenyl analogs (e.g., ), which may translate to higher receptor-binding affinity in lipid-rich environments.
- Methoxy vs. Sulfonyl Groups : The 2,4-dimethoxy substitution in the target compound likely improves solubility relative to sulfonamide derivatives (e.g., ), but may reduce enzyme inhibition potency compared to sulfamoylphenylalkylamides (IC₅₀ values < 100 nM for carbonic anhydrase inhibitors) .
- Stereochemical Effects : Chiral centers in related compounds (e.g., (2S)-configured analogs in ) significantly influence conformational stability and biological activity, suggesting that the target compound’s stereochemistry requires rigorous characterization.
Data Tables
Physicochemical Properties (Hypothesized)
| Property | Target Compound | N-(2,3-dihydro-1H-inden-2-yl)-3,4-dimethoxybenzamide | N-[2-oxo-2-(tetralin-amino)ethyl]-4-phenylbenzamide |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~325 g/mol | ~425 g/mol |
| LogP | ~3.5 | ~2.8 | ~4.1 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
Biological Activity
2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide, commonly referred to by its CAS number 335034-66-7, is a synthetic compound with potential biological activity. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 410.51 g/mol. The compound features a complex structure that includes a benzamide moiety and a tetrahydronaphthalene group, which may contribute to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2O4 |
| Molecular Weight | 410.51 g/mol |
| Density | 1.178 g/cm³ |
| Boiling Point | 634.55 °C |
| Flash Point | 337.56 °C |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The presence of the naphthalene ring is often associated with enhanced cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been noted in related compounds.
Study on Anticancer Activity
A study published in Compounds evaluated the anticancer effects of several benzamide derivatives on human cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
Antimicrobial Screening
Another research effort focused on the antimicrobial properties of various naphthalene-containing compounds. The study found that specific derivatives exhibited significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
